molecular formula C16H21ClN2O2 B612990 L-Valine 4-methoxy-beta-naphthylamide hydrochloride CAS No. 201982-92-5

L-Valine 4-methoxy-beta-naphthylamide hydrochloride

Cat. No.: B612990
CAS No.: 201982-92-5
M. Wt: 308.8
InChI Key: HJGVSUAPGMEBMM-RSAXXLAASA-N
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Preparation Methods

The synthesis of L-Valine 4-methoxy-beta-naphthylamide hydrochloride involves several steps, typically starting with the protection of the amino group of L-valine. The protected L-valine is then reacted with 4-methoxy-beta-naphthylamine under specific conditions to form the desired amide bond. The final step involves the deprotection of the amino group and the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

L-Valine 4-methoxy-beta-naphthylamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

L-Valine 4-methoxy-beta-naphthylamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Valine 4-methoxy-beta-naphthylamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific target and the biological context in which the compound is used .

Comparison with Similar Compounds

L-Valine 4-methoxy-beta-naphthylamide hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.ClH/c1-10(2)15(17)16(19)18-12-8-11-6-4-5-7-13(11)14(9-12)20-3;/h4-10,15H,17H2,1-3H3,(H,18,19);1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGVSUAPGMEBMM-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201982-92-5
Record name 201982-92-5
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